Methyl azide
CAS No.: 624-90-8
Cat. No.: VC14427495
Molecular Formula: CH3N3
Molecular Weight: 57.055 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 624-90-8 |
---|---|
Molecular Formula | CH3N3 |
Molecular Weight | 57.055 g/mol |
IUPAC Name | azidomethane |
Standard InChI | InChI=1S/CH3N3/c1-3-4-2/h1H3 |
Standard InChI Key | PBTHJVDBCFJQGG-UHFFFAOYSA-N |
Canonical SMILES | CN=[N+]=[N-] |
Introduction
Synthesis and Preparation of Methyl Azide
Historical Synthesis Methods
The inaugural synthesis of methyl azide, reported by Thiele in 1905, involved the reaction of sodium azide (NaN₃) with dimethyl sulfate ((CH₃)₂SO₄) in an alkaline medium . This method remains foundational, producing methyl azide through nucleophilic substitution where the azide ion displaces the methyl group from dimethyl sulfate. The reaction proceeds as follows:
Post-synthesis purification typically involves passing the crude product through anhydrous calcium chloride or sodium hydroxide to remove residual hydrazoic acid (HN₃), a highly toxic and explosive byproduct .
Physical and Chemical Properties
Structural and Spectroscopic Characteristics
Methyl azide adopts a linear azide group (N–N≡N) bonded to a methyl carbon. Key spectroscopic data include:
Thermodynamic Parameters
Thermal analysis reveals a boiling point of 20–21°C at atmospheric pressure, with a molecular weight of 57.05 g/mol . The compound’s low boiling point necessitates refrigeration during storage. Decomposition studies indicate a first-order kinetics model for its breakdown into methylnitrene (CH₃N) and nitrogen gas (N₂) :
Methylnitrene subsequently polymerizes at room temperature, forming oligomers with variable chain lengths .
Property | Value | Source |
---|---|---|
Boiling Point | 20–21°C | |
Molecular Weight | 57.05 g/mol | |
Density (20°C) | 1.02 g/cm³ | |
Enthalpy of Decomposition | +189 kJ/mol |
Applications in Organic Synthesis
Tetrazole Formation
Methyl azide’s most prominent application lies in the Huisgen 1,3-dipolar cycloaddition with nitriles, yielding 1-substituted tetrazoles. For example, reaction with benzoyl cyanide produces 1-methyl-5-benzoyltetrazole, a key intermediate in the synthesis of picarbutrazox, a broad-spectrum fungicide :
Flow reactor systems enable this transformation with 92% efficiency and minimized azide accumulation .
Astrochemical Relevance
Theoretical studies propose methyl azide as a precursor to prebiotic molecules in interstellar ices. Galactic cosmic rays (GCRs) at 10–100 MeV induce nonequilibrium reactions, fragmenting CH₃N₃ into reactive species like CN- and NH- , which recombine to form adenine and glycine analogs . Laboratory simulations using proton-irradiated ice mixtures (CH₃N₃:H₂O:NH₃ = 1:10:1) at 10 K detected guanine and uracil derivatives via mass spectrometry, supporting this hypothesis .
Ultrafast Dynamics and Nonadiabatic Transitions
Rydberg-Valence Coupling
Time-resolved photoelectron spectroscopy (TRPES) studies using 160 nm (7.75 eV) pump pulses revealed ultrafast relaxation of methyl azide’s 3p Rydberg state . Within 25 fs, 80% of the population transfers to the lower-lying ππ* valence state via a conical intersection (CI) at 6.2 eV above the ground state . Ab initio multiple spawning (AIMS) simulations attribute this rapid transition to strong nonadiabatic coupling between the Rydberg and valence manifolds .
Dissociation Pathways
Post-relaxation, the molecule undergoes N₂ elimination from the ππ* state, producing methylnitrene (CH₃N) with a quantum yield of 0.67 . The nitrene radical either abstracts hydrogen to form methanimine (CH₂NH) or dimerizes into azomethane (CH₃N=NCH₃) . These pathways are critical in atmospheric chemistry, influencing nitrogen cycling in hydrocarbon-rich environments.
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